Trihydrate d'oxalate ferrique d'ammonium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Ferric ammonium oxalate trihydrate has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of Prussian Blue and other coordination polymers.

Biology: Employed in the preparation of Langmuir-Blodgett magnetic thin films.

Medicine: Investigated for its potential use in photodynamic therapy due to its photolytic properties.

Industry: Utilized in the production of blueprint paper and as a reagent in various analytical techniques.

Mécanisme D'action

Target of Action

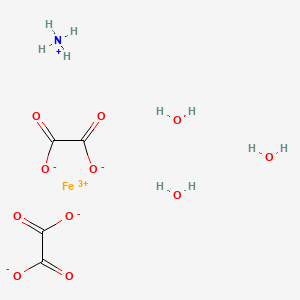

Ferric ammonium oxalate trihydrate, also known as azanium;iron(3+);oxalate;trihydrate, is the ammonium salt of the anionic trisoxalato coordination complex of iron (III) . The primary targets of this compound are iron-dependent biochemical processes and pathways.

Mode of Action

The compound acts as a precursor to iron oxides, diverse coordination polymers, and Prussian Blue . It interacts with its targets by providing a source of iron (III), which can be incorporated into various biochemical processes.

Biochemical Pathways

Given its role as a precursor to iron oxides and prussian blue, it’s likely that it influences pathways related to iron metabolism and the formation of coordination polymers .

Pharmacokinetics

It’s known that the compound is soluble in water , which suggests it could be readily absorbed and distributed in the body. Its metabolism likely involves the release of iron (III) and oxalate ions .

Result of Action

The molecular and cellular effects of ferric ammonium oxalate trihydrate’s action largely depend on the specific biochemical processes it influences. As a source of iron (III), it could potentially contribute to processes such as oxygen transport and DNA synthesis, which rely on iron. As a precursor to Prussian Blue, it may also play a role in the formation of this pigment .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ferric ammonium oxalate trihydrate. For instance, the compound is sensitive to pH changes and reacts as an acid to neutralize bases . Additionally, it’s recommended to handle the compound in a well-ventilated place and avoid dust formation, indicating that air quality and dust levels could impact its stability and efficacy .

Analyse Biochimique

Biochemical Properties

Ferric ammonium oxalate trihydrate plays a significant role in biochemical reactions, particularly in the context of its interaction with enzymes and proteins. The compound acts as a source of iron (III) ions, which are essential cofactors for various enzymatic reactions. For instance, iron (III) ions from ferric ammonium oxalate trihydrate can interact with enzymes such as catalase and peroxidase, facilitating redox reactions that are crucial for cellular metabolism . Additionally, the oxalate ions in ferric ammonium oxalate trihydrate can chelate metal ions, influencing the activity of metalloenzymes and affecting metal ion homeostasis within cells .

Cellular Effects

Ferric ammonium oxalate trihydrate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The iron (III) ions released from the compound can participate in the Fenton reaction, generating reactive oxygen species (ROS) that can modulate cell signaling pathways and induce oxidative stress . This oxidative stress can lead to changes in gene expression, particularly in genes involved in antioxidant defense mechanisms. Furthermore, ferric ammonium oxalate trihydrate can affect cellular metabolism by altering the activity of iron-dependent enzymes, thereby influencing metabolic flux and energy production .

Molecular Mechanism

The molecular mechanism of action of ferric ammonium oxalate trihydrate involves its interaction with biomolecules at the molecular level. The iron (III) ions from the compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic functions . For example, iron (III) ions can inhibit the activity of aconitase by displacing the iron-sulfur cluster, leading to changes in the tricarboxylic acid cycle . Additionally, the oxalate ions can form stable complexes with metal ions, affecting their availability and reactivity in biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ferric ammonium oxalate trihydrate can change over time due to its stability and degradation properties. The compound is known to be light-sensitive and hygroscopic, which can lead to its decomposition upon exposure to light and moisture . Over time, the degradation of ferric ammonium oxalate trihydrate can result in the formation of iron oxides and other byproducts, potentially altering its biochemical activity and long-term effects on cellular function . In in vitro and in vivo studies, prolonged exposure to ferric ammonium oxalate trihydrate may lead to cumulative oxidative stress and cellular damage .

Dosage Effects in Animal Models

The effects of ferric ammonium oxalate trihydrate in animal models vary with different dosages. At low doses, the compound can provide essential iron (III) ions for physiological functions, supporting normal cellular processes . At high doses, ferric ammonium oxalate trihydrate can induce toxic effects, including oxidative stress, tissue damage, and disruption of metal ion homeostasis . Threshold effects have been observed, where the compound exhibits beneficial effects at low concentrations but becomes harmful at higher concentrations .

Metabolic Pathways

Ferric ammonium oxalate trihydrate is involved in various metabolic pathways, particularly those related to iron metabolism. The iron (III) ions from the compound can be incorporated into heme and non-heme iron proteins, playing a crucial role in oxygen transport, electron transfer, and enzymatic catalysis . The oxalate ions can also participate in metabolic pathways by chelating metal ions and influencing their bioavailability and reactivity . These interactions can affect metabolic flux and the levels of key metabolites within cells .

Transport and Distribution

Within cells and tissues, ferric ammonium oxalate trihydrate is transported and distributed through various mechanisms. The compound can be taken up by cells via endocytosis or through specific transporters for iron and oxalate ions . Once inside the cells, ferric ammonium oxalate trihydrate can interact with binding proteins and transporters, influencing its localization and accumulation . The distribution of the compound within tissues can be affected by factors such as blood flow, tissue permeability, and the presence of binding sites .

Subcellular Localization

The subcellular localization of ferric ammonium oxalate trihydrate is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, iron (III) ions from ferric ammonium oxalate trihydrate can be localized to mitochondria, where they participate in electron transport and energy production . The oxalate ions can also be localized to specific cellular compartments, affecting their activity and function .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ferric ammonium oxalate trihydrate involves several steps:

Formation of Iron(II) Oxalate: Fe2+ ions in a solution of ammonium iron(II) sulfate react with oxalic acid to form iron(II) oxalate: [ \text{Fe}^{2+} (\text{aq}) + \text{H}_2\text{C}_2\text{O}_4 (\text{aq}) + 2\text{H}_2\text{O} (\text{l}) \rightarrow \text{FeC}_2\text{O}_4 (\text{s}) + 2 \text{H}_3\text{O}^+ (\text{aq}) ]

Oxidation to Iron(III) Oxalate: The iron(II) oxalate is then oxidized to iron(III) oxalate using hydrogen peroxide and potassium oxalate: [ 2 \text{FeC}_2\text{O}_4 (\text{s}) + \text{H}_2\text{O}_2 (\text{aq}) + 2 \text{H}_3\text{O}^+ (\text{aq}) + \text{C}_2\text{O}_4^{2-} (\text{aq}) \rightarrow \text{Fe}_2(\text{C}_2\text{O}_4)_3 (\text{s}) + 4 \text{H}_2\text{O} (\text{l}) ]

Industrial Production Methods: Industrial production of ferric ammonium oxalate trihydrate typically involves similar steps but on a larger scale, with careful control of reaction conditions to ensure high purity and yield. The use of automated systems for mixing, heating, and cooling helps in maintaining consistency and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions: Ferric ammonium oxalate trihydrate undergoes various chemical reactions, including:

Thermal Decomposition: Decomposes completely at 275°C to form iron(III) oxide (Fe2O3).

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide is commonly used to oxidize iron(II) to iron(III).

Reducing Agents: Light can act as a reducing agent in photolysis reactions.

Major Products:

Iron(III) Oxide (Fe2O3): Formed during thermal decomposition.

Carbon Dioxide (CO2): Formed during photolysis as a result of oxalate oxidation.

Comparaison Avec Des Composés Similaires

Ferric ammonium oxalate trihydrate can be compared with other similar compounds such as:

Potassium Ferrioxalate: Similar in structure but uses potassium ions instead of ammonium ions.

Iron(III) Oxalate: Lacks the ammonium component and is used in different contexts, such as in the preparation of iron oxides.

Uniqueness: Ferric ammonium oxalate trihydrate is unique due to its specific combination of ammonium and ferrioxalate ions, which makes it particularly useful in the synthesis of Prussian Blue and in photolytic applications .

Propriétés

IUPAC Name |

azanium;iron(3+);oxalate;trihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H2O4.Fe.H3N.3H2O/c2*3-1(4)2(5)6;;;;;/h2*(H,3,4)(H,5,6);;1H3;3*1H2/q;;+3;;;;/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQDIYKFIHRHVDX-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[NH4+].O.O.O.[Fe+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10FeNO11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.